Phenyl 3-aminobenzenesulfonate

Vue d'ensemble

Description

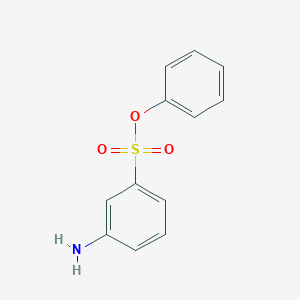

Phenyl 3-aminobenzenesulfonate is an organic compound with the molecular formula C12H11NO3S. It is characterized by the presence of a phenyl group attached to a 3-aminobenzenesulfonate moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenyl 3-aminobenzenesulfonate can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide undergoes substitution with a nucleophile, such as an amine, under specific conditions. The reaction typically requires a strong base and elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl 3-aminobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide.

Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or copper, along with appropriate ligands.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted aromatic compounds.

Applications De Recherche Scientifique

Pharmaceutical Industry

Phenyl 3-aminobenzenesulfonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in:

- Anticancer Agents : This compound is involved in the synthesis of drugs targeting cancer cells, enhancing their efficacy through structural modifications.

- Anti-inflammatory Drugs : It contributes to the development of compounds that mitigate inflammation, providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Case Study :

A study demonstrated the effectiveness of this compound derivatives in inhibiting specific cancer cell lines, showcasing its potential as a lead compound in drug development.

Agrochemical Applications

In agrochemicals, this compound is used to synthesize:

- Herbicides and Pesticides : The compound acts as a building block for creating effective herbicides that target specific plant species without affecting crops.

Data Table: Agrochemical Synthesis

| Product Type | Application | Effectiveness |

|---|---|---|

| Herbicides | Targeted weed control | High specificity |

| Pesticides | Insect control | Broad-spectrum action |

Dye and Pigment Manufacturing

This compound is also employed in the dye industry:

- Colorants for Textiles : It is used to produce vibrant dyes that are crucial for textile manufacturing.

Case Study :

Research indicates that dyes derived from this compound exhibit excellent lightfastness and wash-fastness properties, making them suitable for high-quality textile applications.

Synthesis of Polymers

The compound plays a role in the synthesis of various polymers that are utilized in:

- Coatings and Adhesives : Its chemical properties allow it to enhance adhesion and durability in coatings.

Data Table: Polymer Applications

| Polymer Type | Application | Key Properties |

|---|---|---|

| Coatings | Protective finishes | Enhanced durability |

| Adhesives | Bonding agents | Strong adhesion |

Biodegradable Materials

Emerging research explores the use of this compound in biodegradable materials, focusing on:

- Environmental Impact : Studies are being conducted on how derivatives of this compound can contribute to sustainable practices by reducing plastic waste.

Mécanisme D'action

Phenyl 3-aminobenzenesulfonate can be compared with other similar compounds, such as:

Benzenesulfonic acid derivatives: These compounds share the sulfonate group but differ in their substituents, leading to variations in their chemical and biological properties.

Aminobenzenesulfonic acids: These compounds have similar structures but may differ in the position of the amino group, affecting their reactivity and applications.

Uniqueness: this compound is unique due to its specific combination of a phenyl group and a 3-aminobenzenesulfonate moiety. This structure imparts distinct chemical properties, making it valuable for targeted applications in various fields .

Comparaison Avec Des Composés Similaires

- Benzenesulfonic acid

- 4-Aminobenzenesulfonic acid

- 2-Aminobenzenesulfonic acid

- Phenylsulfonic acid

Activité Biologique

Phenyl 3-aminobenzenesulfonate is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential applications based on a review of diverse scientific literature.

Chemical Structure and Properties

This compound has the molecular formula . It features a phenyl group attached to a 3-aminobenzenesulfonate moiety, which contributes to its unique chemical behavior and biological interactions.

Biological Activities

1. Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity. It has been studied for its potential to inhibit various bacterial strains, making it a candidate for use in antimicrobial formulations.

2. Anti-inflammatory Effects:

The compound has shown promise in reducing inflammation in various experimental models. Its anti-inflammatory properties may be attributed to its ability to modulate signaling pathways involved in inflammatory responses.

3. Antiproliferative Activity:

A study on related compounds, specifically N-phenyl ureidobenzenesulfonates (PUB-SOs), revealed that derivatives of this compound exhibited antiproliferative effects against cancer cell lines such as HT-29 (colon adenocarcinoma), M21 (melanoma), and MCF-7 (breast adenocarcinoma). These compounds induced cell cycle arrest in the S-phase and promoted DNA double-strand breaks, indicating a mechanism similar to that of cisplatin .

The biological activity of this compound is believed to involve several mechanisms:

-

Inhibition of Enzymatic Activity:

The compound has been investigated for its ability to inhibit carbonic anhydrase isoforms, particularly CA IX and CA XII, which are associated with tumor progression. The inhibitory activity was observed in the nanomolar range, suggesting a strong affinity for these enzymes . -

DNA Interaction:

This compound derivatives have been shown to induce γH2AX phosphorylation, a marker of DNA damage response. This suggests that the compound may interact directly with DNA or affect pathways involved in DNA repair .

Case Studies

Case Study 1: Antiproliferative Effects on Cancer Cell Lines

In a controlled laboratory setting, various derivatives of this compound were tested for their antiproliferative effects on different cancer cell lines. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis through S-phase arrest. This highlights the potential of these compounds in cancer therapeutics.

Case Study 2: Inhibition of Carbonic Anhydrase

A series of pyridinium derivatives derived from related aminobenzenesulfonamides were synthesized and tested against human carbonic anhydrase isoforms. The results demonstrated potent inhibition against CA IX and CA XII, supporting the hypothesis that modifications to the aminobenzenesulfonate structure can enhance biological activity .

Comparative Analysis

| Compound Type | Biological Activity | Target Enzyme/Pathway | IC50 (nM) |

|---|---|---|---|

| This compound | Antimicrobial | Various bacterial strains | Not specified |

| PUB-SOs | Antiproliferative | Cancer cell lines | Micromolar range |

| Pyridinium derivatives | Carbonic anhydrase inhibition | CA IX, CA XII | Nanomolar range |

Propriétés

IUPAC Name |

phenyl 3-aminobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c13-10-5-4-8-12(9-10)17(14,15)16-11-6-2-1-3-7-11/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJVFEINHNDFKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065570 | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13653-18-4 | |

| Record name | Phenyl 3-aminobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13653-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013653184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-amino-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using phenyl 3-aminobenzenesulfonate in the synthesis of arylazopyridone disperse dyes?

A1: While the abstract does not delve into specific advantages, it highlights that phenyl 3-aminobenzenesulfonates are identified as "new intermediates" for this class of dyes. [] This suggests that utilizing this compound offers potential benefits in the synthesis process, such as improved yield, easier reaction conditions, or access to previously inaccessible dye structures. Further research is needed to elucidate the specific advantages over existing synthetic routes.

Q2: What can be inferred about the reactivity of this compound based on its use as an intermediate?

A2: The fact that this compound is used as an intermediate suggests it possesses chemical functionalities that can be further manipulated to yield the final arylazopyridone disperse dye structure. [] The presence of amine and sulfonate groups suggests this molecule could participate in reactions such as diazotization, coupling reactions, or nucleophilic substitutions, which are common steps in dye synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.